Cbz-Leu-D-Leu-bAla(3S-iBu)-al
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Overview
Description
Cbz-Leu-D-Leu-bAla(3S-iBu)-al: is a synthetic peptide compound. The name indicates the presence of several amino acids and a protecting group. The compound is often used in biochemical research and pharmaceutical development due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Leu-D-Leu-bAla(3S-iBu)-al involves several steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzoxy (Cbz) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Deprotection: The Cbz protecting groups are removed using hydrogenation or strong acids like trifluoroacetic acid (TFA).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are used to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can occur at the peptide bonds or protecting groups.
Substitution: Substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the amino acids.
Reduction: Reduced forms of the peptide or deprotected amino acids.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Cbz-Leu-D-Leu-bAla(3S-iBu)-al has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Cbz-Leu-D-Leu-bAla(3S-iBu)-al involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Cbz-Leu-D-Leu-bAla(3S-iBu)-al is unique due to its specific sequence and protecting groups. Similar compounds include:
Cbz-Leu-Leu-bAla(3S-iBu)-al: Lacks the D-isomer of leucine.
Cbz-Leu-D-Leu-bAla(3S-Me)-al: Has a different side chain modification.
Cbz-Leu-D-Leu-bAla(3S-iBu)-OH: Has a different terminal group.
These compounds differ in their structure and, consequently, their properties and applications.
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2R)-4-methyl-1-[[(3S)-5-methyl-1-oxohexan-3-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N3O5/c1-18(2)14-22(12-13-31)28-25(32)23(15-19(3)4)29-26(33)24(16-20(5)6)30-27(34)35-17-21-10-8-7-9-11-21/h7-11,13,18-20,22-24H,12,14-17H2,1-6H3,(H,28,32)(H,29,33)(H,30,34)/t22-,23-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFLPOLDRUQRFC-SMIHKQSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC=O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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